molecular formula C17H15ClFN3OS B10973432 3-[(3-chlorobenzyl)sulfanyl]-5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole

3-[(3-chlorobenzyl)sulfanyl]-5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B10973432
M. Wt: 363.8 g/mol
InChI Key: VSYZAJFMJRYSGN-UHFFFAOYSA-N
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Description

3-[(3-chlorobenzyl)sulfanyl]-5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorobenzyl)sulfanyl]-5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the reaction of hydrazine with a suitable nitrile or ester, followed by cyclization.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with a thiol or sulfide precursor.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through etherification reactions, where a fluorophenol reacts with a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chlorobenzyl)sulfanyl]-5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

3-[(3-chlorobenzyl)sulfanyl]-5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-chlorobenzyl)sulfanyl]-5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole is unique due to the presence of the fluorophenoxy group, which can enhance its biological activity and specificity. The combination of chlorobenzyl and fluorophenoxy groups in the same molecule provides a unique chemical scaffold that can be further modified for various applications.

Properties

Molecular Formula

C17H15ClFN3OS

Molecular Weight

363.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-[(4-fluorophenoxy)methyl]-4-methyl-1,2,4-triazole

InChI

InChI=1S/C17H15ClFN3OS/c1-22-16(10-23-15-7-5-14(19)6-8-15)20-21-17(22)24-11-12-3-2-4-13(18)9-12/h2-9H,10-11H2,1H3

InChI Key

VSYZAJFMJRYSGN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)COC3=CC=C(C=C3)F

Origin of Product

United States

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